N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide - 1207010-43-2

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide

Catalog Number: EVT-2835759
CAS Number: 1207010-43-2
Molecular Formula: C9H21N3O4S2
Molecular Weight: 299.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1-(((Cyanomethyl)amino)carbonyl)cyclohexyl)-4-(2-(4-methyl-piperazin-1-yl)-1,3-thiazol-4-yl)benzamide (L-006235)

  • Compound Description: L-006235 is a basic, lipophilic cathepsin K inhibitor. Research has shown it to be lysosomotropic, exhibiting greater activity in cell-based assays against cathepsin K and other lysosomal cysteine cathepsins (B, L, and S) than anticipated from its potency against isolated enzymes. []
  • Relevance: While structurally distinct from N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide, L-006235's classification as a basic cathepsin K inhibitor highlights a shared area of pharmacological interest. This suggests potential exploration of the target compound in similar therapeutic contexts involving cathepsin K modulation. []

Balicatib

  • Compound Description: Balicatib is another basic cathepsin K inhibitor. Similar to L-006235, it demonstrates lysosomotropic properties and displays higher activity in cell-based assays against cathepsin K, B, L, and S compared to its potency against the isolated enzymes. []
  • Relevance: The shared classification of balicatib and N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide as potential cathepsin K inhibitors, despite their structural differences, underscores a common research focus. This suggests potential investigations into the target compound's activity in relation to cathepsin K modulation and related therapeutic applications. []

N-(Cyanomethyl)-N2-{(1S)-2,2,2-trifluoro-1-[4'-methylsulfonyl)biphenyl-4-yl]ethyl}-l-leucinamide (L-873724)

  • Compound Description: L-873724 is a potent, non-basic cathepsin K inhibitor. Notably, unlike its basic counterparts (L-006235 and balicatib), it does not lead to increased tissue protein levels of cathepsins B and L when administered to rats long-term at a supratherapeutic dose. []
  • Relevance: L-873724 showcases a contrasting approach to cathepsin K inhibition compared to basic inhibitors like the target compound. This difference highlights the importance of basicity in determining in vivo effects and off-target activities of cathepsin K inhibitors. []

N-[2-(methylamino)ethy]-5-isoquinoline-sulfonamide (H8)

  • Compound Description: H8 is a selective inhibitor of protein kinase G (PKG). It effectively blocks the effects of NECA, hydroxylamine, and 8-bromo-cGMP, suggesting that PKG plays a crucial role in the A3 adenosine receptor (AR)-mediated regulation of serotonin transporters (SERTs). []
  • Relevance: Though not directly structurally related to N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide, H8's role as a protein kinase inhibitor highlights the broader context of kinase modulation in pharmacological research. This implies potential investigations into the target compound's interactions with kinase pathways, considering its structural features. []

(S)-3-(3,4-difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propanamide (B-973B)

  • Compound Description: B-973B is classified as an allosteric activating positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (nAChRs). This compound binds to an allosteric activation (AA) site in the extracellular domain of the receptor and exhibits the capacity to activate the α7 ion channel independently. []
  • Relevance: The structural similarities between B-973B and N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide, particularly the presence of a piperazine ring and a sulfonamide group, suggest a potential shared mechanism of action or binding affinity to similar targets. It highlights a possible role of N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide in modulating α7 nAChRs or related receptor systems. []

1,1-diethyl-4(naphthalene-2-yl)piperazin-1-ium (2NDEP)

  • Compound Description: 2NDEP acts as a weak partial agonist of α7 nAChRs. Molecular docking studies suggest a favorable interaction with the putative AA site of the receptor. []
  • Relevance: Similar to B-973B, 2NDEP's structural resemblance to N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide, featuring a piperazine moiety, raises the possibility of shared binding preferences or modulation of α7 nAChRs. This suggests avenues for investigating the target compound's potential interaction with this receptor system. []

cis-trans-4-(2,3,5,6-tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2,3,5,6MP-TQS)

  • Compound Description: 2,3,5,6MP-TQS is recognized as an antagonist that specifically targets the AA site of α7 nAChRs. []
  • Relevance: While not directly structurally related to N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide, 2,3,5,6MP-TQS's specific antagonism of the AA site provides a valuable tool for studying compounds potentially acting on this site, including the target compound. []

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

  • Compound Description: GAT107 is characterized as an ago-PAM of α7 nAChRs, similar to B-973B. It effectively activates α7 receptors, particularly the mutant α7C190A, which is unresponsive to orthosteric agonists. [, ]
  • Relevance: Although structurally dissimilar to N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide, GAT107's potent ago-PAM activity towards α7 nAChRs offers a comparative basis for evaluating the target compound's potential activity on the same receptor. The presence of a sulfonamide group in both compounds further suggests a possible shared pharmacophore. [, ]

3a,4,5,9b-tetrahydro-4-(1-naphthalenyl)-3H-cyclopentan[c]quinoline-8-sulfonamide

  • Compound Description: This compound acts as a PAM of α7 nAChRs, significantly enhancing channel activation. Notably, its potentiating effect leads to linear current-voltage relationships and abolishes calcium-dependent reversal potential shifts, suggesting reduced calcium permeability. []
  • Relevance: While structurally distinct from N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide, this PAM's impact on α7 nAChR function, specifically its modulation of calcium permeability, provides a valuable comparison point. This comparison can be used to assess the target compound's potential for influencing α7 receptor activity and subsequent downstream effects on calcium signaling. []

N-(7-Chloroquinolin-4-yl)-N'-[2-(N'',N''-dimethylaminomethyl)ferrocenylmethyl]-ethane-1,2-diamine

  • Compound Description: This compound represents a novel class of ferrocenyl-quinoline antimalarial agents. It exhibits promising activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. []
  • Relevance: Though not directly comparable in structure to N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide, its inclusion highlights the exploration of various chemical scaffolds, including organometallic compounds like ferrocene, for antimalarial drug discovery. This suggests potential investigations into the target compound's antimalarial properties, given its distinct structure. []

N-substituted-4-(1H-imidazol-1-yl)benzamides

  • Compound Description: This class of compounds exhibits potent cardiac electrophysiological activity, specifically as class III agents, which block potassium channels in the heart, prolonging repolarization. []
  • Relevance: While structurally distinct from N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide, the identification of N-substituted-4-(1H-imidazol-1-yl)benzamides as class III agents underscores the importance of exploring various chemical scaffolds for modulating cardiac electrophysiology. It suggests that N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide, with its distinct structure, could also be investigated for potential cardiac effects, particularly considering its sulfonamide moiety, a common feature in many drugs interacting with ion channels. []

N-[2-(Diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide (Sematilide)

  • Compound Description: Sematilide is a potent and selective class III antiarrhythmic agent that acts by blocking potassium channels in the heart, effectively prolonging the duration of the action potential. []
  • Relevance: Although structurally different from N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide, sematilide's classification as a class III agent highlights the relevance of exploring various chemical structures for developing antiarrhythmic drugs. The presence of a methylsulfonyl group in both compounds further suggests potential investigations into the target compound's cardiac electrophysiological effects. []

Properties

CAS Number

1207010-43-2

Product Name

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)ethanesulfonamide

IUPAC Name

N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]ethanesulfonamide

Molecular Formula

C9H21N3O4S2

Molecular Weight

299.4

InChI

InChI=1S/C9H21N3O4S2/c1-3-18(15,16)10-4-5-11-6-8-12(9-7-11)17(2,13)14/h10H,3-9H2,1-2H3

InChI Key

NZWFWYLJNPNGPW-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NCCN1CCN(CC1)S(=O)(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.